molecular formula C7H8N2O2 B1312695 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid CAS No. 796729-03-8

5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid

Cat. No.: B1312695
CAS No.: 796729-03-8
M. Wt: 152.15 g/mol
InChI Key: CSOYACNIOQHFQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid: is a heterocyclic compound that features a fused ring system consisting of a pyrrole and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrrole derivatives with hydrazine derivatives, followed by cyclization to form the fused ring system .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole or pyrazole rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Mechanism of Action

The mechanism by which 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific functional groups and the resulting chemical properties. Its carboxylic acid group allows for a range of chemical reactions and interactions that are distinct from its ester analogs .

Properties

IUPAC Name

5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c10-7(11)6-4-5-2-1-3-9(5)8-6/h4H,1-3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSOYACNIOQHFQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NN2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00463636
Record name 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00463636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

796729-03-8
Record name 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00463636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H,5H,6H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A 25-mL round-bottomed flask equipped with a reflux condenser was charged with ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate (540 mg, 3.0 mmol), 2N Aqueous sodium hydroxide solution (3.5 mL), and 1,4-dioxane (3.0 mL). The system was heated at 65° C. for 2.5 h. It was then cooled to room temperature and adjusted the pH to 2-3 with concentrated HCl. The solid was collected by filtration to afford 162a (260 mg, 57%) as a yellow solid. MS-ESI: [M+H]+ 153.3
Quantity
540 mg
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
57%

Synthesis routes and methods II

Procedure details

Sodium ethoxide solution, in denaturated ethanol (21 wt %, 12 ml, 38 mmol) is added to 6.9 g (38 mmol) of the crude mixture of esters, ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate and ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate in 3A ethanol (containing 3, 7% water, 15 ml) and the mixture is stirred for 10 hours under a nitrogen atmosphere at 15-22° C. Consumption of ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate, is monitored by HPLC [Prodigy ODS3 4.6×150 mm column, 10 minutes gradient from 90:10 to 10:90 water/acetonitrile with 0.02% trifluoroacetic acid, UV detection at 215 nm. Retention times under these conditions were: 2.6-2.7 min. for ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate (the desired, more polar isomer), 2.8-2.9 minutes for ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate (the undesired, less polar isomer) and 0.86 minutes for 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid]. The resulting mixture is evaporated under diminished pressure to a residue as a syrup. The syrup is mixed with ether (25 ml), and the resulting precipitate is collected on a filter. The hygroscopic filter cake is washed with diethyl ether (100 ml) and then dissolved in water (10 ml). The pH of the solution is adjusted to a value of 2 with 1N hydrochloric acid and the mixture extracted with ethyl acetate (3×25 ml). The combined organic extract is dried over magnesium sulfate and evaporated to give 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid as an off-white solid (1.40 g, 48%), m.p. 140-145° C., which is characterized by NMR, mass spectrum, elemental analysis, and HPLC (Prodigy ODS3 4.6×150 mm column, with a 20 min gradient from 95:5 to 30:70 using water/acetonitrile with 0.02% trifluoroacetic acid and UV detection at 215 nm. The retention time for 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid was 7.2 minutes) The product of the example is used directly in the next step (see example 13).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
crude mixture
Quantity
6.9 g
Type
reactant
Reaction Step One
[Compound]
Name
esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
3A
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Based on the general enzymatic conditions described above, 1.50 g of mixed esters, 5,6-dihydro-4H-pyrrolo(1,2-b)pyrazole-2-carboxylic acid ethyl ester and 5,6-dihydro-4H-pyrrolo(1,2-b)pyrazole-3-carboxylic acid ethyl ester is hydrolyzed with about 100 mg of Pseudomonas sp. Lipase (L-6) in 50 ml 0.1M potassium phosphate buffer pH 7.25 to which, 0.5 ml acetonitrile is added for even distribution of the substrate in the buffer. The reaction is mixed at 37° C. The acid released after enzyme hydrolysis lowers the reaction pH. Periodically pH of the reaction is checked and if it is 7.0 or below, 1N sodium hydroxide is added to bring the pH to about 7.30. Thus, the pH is maintained above 7.0. After 72 h incubation the desired ester hydrolysis reached about 70%, based on HPLC analysis. Enzyme reaction is filtered through a 0.2μ membrane to remove the insoluble material from the crude enzyme preparation. The clear enzyme reaction mix is extracted twice with ethyl acetate (1:1) at pH 7.0, which removes all the remaining esters, leaving only 5,6-dihydro-4H-pyrrolo(1,2-b)pyrazole-2-carboxylic acid in the aqueous phase. The aqueous phase containing the acid product is lyophilized and the recovered solid is dissolved in methanol. The salts that were not soluble in methanol are separated and discarded. Methanol containing 5,6-dihydro-4H-pyrrolo(1,2-b)pyrazole-2-carboxylic acid (pale yellow) is evaporated and about 0.5 g of 5,6-dihydro-4H-pyrrolo(1,2-b)pyrazole-2-carboxylic acid is recovered. The LC-MS and NMR data are consistent and indicated that only the desired acid is present with isomeric purity at 100%. The acid purity by HPLC is over 97%. HPLC conditions are: Prodigy ODS3 column 4.6×150 mm. Solvent A: 0.02% Trifluoroacetic acid (TFA) in water. Solvent B: 0.02% TFA in acetonitrile. Gradient used is, 90% A and 10% B at zero time with gradient reaching at 20 minutes, 5% A and 95% B and continue until 25 minutes.
[Compound]
Name
esters
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.5 mL
Type
reactant
Reaction Step Six
Name
potassium phosphate
Quantity
50 mL
Type
solvent
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.